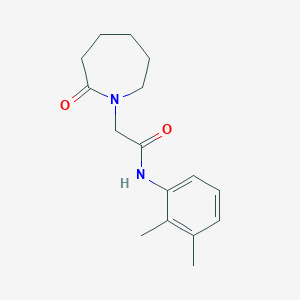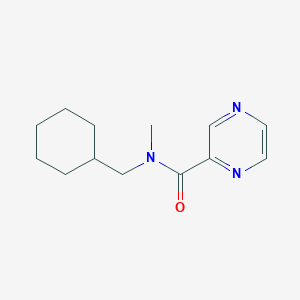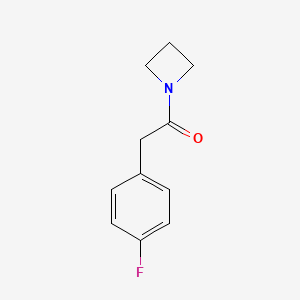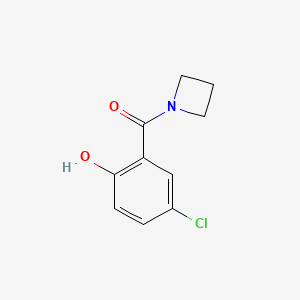
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, commonly known as ACY-1215, is a novel small molecule inhibitor of histone deacetylase 6 (HDAC6). It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用机制
ACY-1215 selectively inhibits 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, a class IIb HDAC enzyme that plays a crucial role in regulating protein degradation pathways, including autophagy and aggresome formation. By inhibiting 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, ACY-1215 promotes the accumulation of misfolded and aggregated proteins, leading to their degradation by the proteasome or lysosome. This mechanism has been shown to be effective in various disease models, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
ACY-1215 has been shown to induce cell cycle arrest and apoptosis in cancer cells by promoting the accumulation of misfolded and aggregated proteins. It also enhances the clearance of toxic protein aggregates in neurodegenerative disorders, leading to neuroprotection. Additionally, ACY-1215 has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the major advantages of ACY-1215 is its selectivity for 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, making it a potent and specific inhibitor of this enzyme. It also has good pharmacokinetic properties, including high bioavailability and low toxicity. However, one of the limitations of ACY-1215 is its poor solubility, which can affect its efficacy in in vitro and in vivo experiments. Additionally, the mechanism of action of ACY-1215 is not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.
未来方向
There are several potential future directions for ACY-1215 research. One area of interest is the development of combination therapies with other drugs to enhance its efficacy in cancer treatment. Another potential application is in the treatment of neurodegenerative disorders, where ACY-1215 could be used in combination with other drugs to enhance protein clearance and neuroprotection. Additionally, further research is needed to understand the molecular mechanisms underlying the anti-inflammatory effects of ACY-1215, which could lead to the development of new treatments for inflammatory diseases.
合成方法
The synthesis of ACY-1215 involves the reaction of 4-chloro-2-methylaniline with 4-pyrrol-1-ylbutan-1-one in the presence of sodium hydride and dimethylformamide to obtain 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide. The compound is then purified by column chromatography to obtain the final product with high purity.
科学研究应用
ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. It also has neuroprotective effects in neurodegenerative disorders, such as Alzheimer's and Huntington's disease. Additionally, ACY-1215 has anti-inflammatory properties, making it a potential treatment option for inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-6-12(16)4-5-13(9)17-15(20)14-7-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAATDVQNFPTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)





![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)



![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)
